1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . This compound has been used as a starting material in the synthesis of various heterocyclic derivatives .
Synthesis Analysis
The synthesis of this compound involves various reactions with different reagents. For instance, it has been used as a starting material in the synthesis of 1,2,4-triazole-3(4H)-one, 1H-pyrazol-5(4H)-one, 1H-pyrazol-4-carbonitrile, pyridine-3-carbonitrile, pyrimidine-5-carbonitrile, methylpyrimidin-2(1H)-one or thione, pyrimidine-5-carboxylate, quinazolin-5(6H)-one, and indeno [1,2-d] pyrimidin-5-one moieties .Chemical Reactions Analysis
This compound can undergo various chemical reactions to form different heterocyclic derivatives. For example, it can react with semicarbazide, thiosemicarbazide, 3-amino-5-oxo-2-pyrazoline, cyanoacetohydrazide, 2-acetyl thiophene, p-chloroacetophenone, urea, thiourea, and 1,3-dicarbonyl compounds to form various derivatives .Scientific Research Applications
Quinoxaline and Quinoline Derivatives in Scientific Research
Quinoxaline derivatives, closely related to quinolines, are known for their wide range of biological and industrial applications. These compounds serve as dyes, pharmaceuticals, and antibiotics, exhibiting significant antitumoral properties. The utility of quinoxaline and its analogs extends to catalyst ligands, showcasing their versatility in chemical synthesis and pharmaceutical development (Pareek & Kishor, 2015).
Optoelectronic Applications of Quinazolines
Quinazolines, another group related to quinolines, demonstrate a broad spectrum of biological activities and are extensively researched for their applications in optoelectronic materials. These derivatives are used in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials, highlighting their potential in the development of organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).
Anticorrosive Properties of Quinoline Derivatives
Quinoline derivatives are widely recognized for their effectiveness as anticorrosive materials. These compounds form stable chelating complexes with surface metallic atoms, offering protection against metallic corrosion. This application is particularly relevant in industries where metal preservation is crucial, showcasing the chemical versatility and industrial significance of quinoline derivatives (Verma, Quraishi, & Ebenso, 2020).
Future Directions
Properties
IUPAC Name |
1-(3-chlorophenyl)-8-fluoro-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClFN3O/c1-29-18-8-5-14(6-9-18)22-20-13-26-21-10-7-16(25)12-19(21)23(20)28(27-22)17-4-2-3-15(24)11-17/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPJIXVSEDPORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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